

Tandutinib versus midostaurin lestaurtinib FLT3 inhibition potency

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Compound Focus: Tandutinib

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FLT3 Inhibitors at a Glance

The table below summarizes the core characteristics and inhibitory potency (IC₅₀) of these three inhibitors against FLT3 and other key kinase targets.

Inhibitor	Chemical Class	Type of Inhibitor	Primary Targets (besides FLT3)	FLT3-ITD IC ₅₀ (nM)	FLT3-TKD (D835) IC ₅₀ (nM)	c-Kit IC ₅₀ (nM)	PDGFR β IC ₅₀ (nM)
Tandutinib (MLN518)	Quinazoline [1] [2]	Type II [2]	PDGFR, c-Kit [3] [4]	220 - 550 [3] [4]	>10,000 [3]	170 [4]	200 [4]
Midostaurin (PKC412)	Staurosporine [5]	Type I [2]	PKC, c- Kit, PDGFR, VEGFR [3] [5]	9.3 [3]	10 [3]	Information Missing	Information Missing

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Lestaurtinib (CEP-701)	Indolocarbazole [3]	Type I [2]	JAK2, TrkA, TrkB, TrkC [3]	8.6 [3]	9.8 [3]	Information Missing	Information Missing

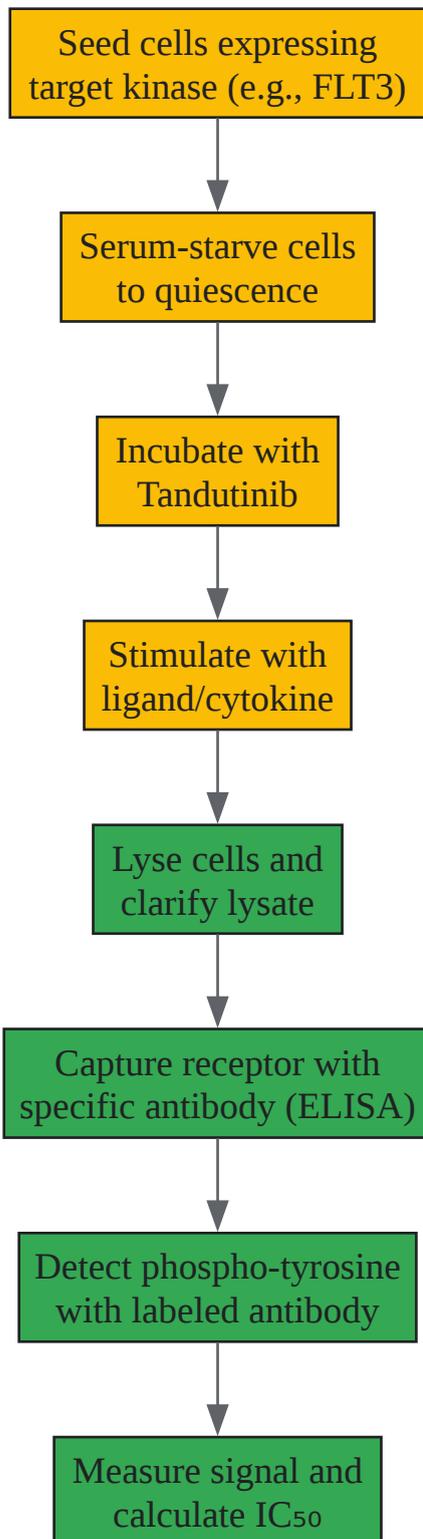
Key Takeaways from the Data:

- **Potency:** Midostaurin and Lestaurtinib demonstrate significantly higher potency against both **FLT3-ITD and FLT3-TKD mutations** compared to **Tandutinib** [3].
- **Selectivity:** **Tandutinib** is a **Type II inhibitor**, binding the inactive conformation of FLT3. This makes it largely ineffective against the common TKD mutation D835, which stabilizes the active conformation [3] [2]. Midostaurin and Lestaurtinib are **Type I inhibitors** and can target both ITD and TKD mutations [2].
- **Kinase Profile:** All three are multi-kinase inhibitors. **Tandutinib** strongly inhibits **c-Kit and PDGFR** [4], while Midostaurin has a very broad profile including **PKC and VEGFR** [5]. Lestaurtinib's notable off-target activity is against **JAK2 and Trk kinases** [3].

Key Experimental Evidence & Protocols

The quantitative data in the table is primarily derived from cell-based kinase autophosphorylation assays.

1. Cell-Based Receptor Autophosphorylation Assay (for Tandutinib) [4] This methodology is commonly used to evaluate the functional inhibition of receptor tyrosine kinases in a cellular context.



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2. Cellular Proliferation and Apoptosis Assays Beyond kinase inhibition, the cytotoxic effects on FLT3-dependent leukemia cell lines are critical.

- **Cell Lines:** Experiments often use human leukemia cell lines like **MoLM-13** and **MoLM-14** (both FLT3-ITD positive), with **THP-1** (FLT3-wildtype) as a control [4].
- **Proliferation Assay:** Cells are exposed to increasing concentrations of the inhibitor for 3-7 days. Viable cell counts are determined using methods like **Trypan blue exclusion** [4].
- **Apoptosis Assay:** Treated cells are stained with **Annexin V-FITC and propidium iodide (PI)** followed by flow cytometry to quantify the percentage of cells undergoing apoptosis [4]. For example, **Tandutinib** (at 10-100 nM) induced significant apoptosis specifically in FLT3-ITD-positive MoLM-14 cells but not in ITD-negative cells [4].

Interpretation Guide for Research Data

When evaluating data for your own research, consider these factors:

- **Informed Model Selection:** For studies focused on **FLT3-TKD mutations**, **Tandutinib** is not a suitable inhibitor. Midostaurin or Lestaurtinib are better choices [3] [2].
- **Mechanism vs. Efficacy:** While **Tandutinib** is less potent in biochemical assays, it has shown **efficacy in vivo**. Oral administration significantly increased survival in mouse models bearing FLT3-ITD-positive leukemia cells [4]. This highlights the role of pharmacokinetics and off-target effects.
- **Clinical Translation Correlates with Preclinical Data:** The higher potency and broader mutation coverage of Midostaurin translated into clinical success, making it the **first FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML** in combination with chemotherapy [6].

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